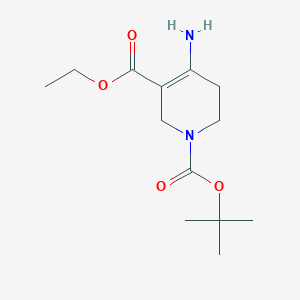

1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate

Description

Historical Context of Dihydropyridine Chemistry

The development of dihydropyridine chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch in 1881, who reported the first systematic synthesis of these heterocyclic compounds through what became known as the Hantzsch pyridine synthesis. This multicomponent organic reaction, involving aldehydes, β-keto esters, and nitrogen donors such as ammonium acetate, established the fundamental synthetic framework for dihydropyridine construction. The Hantzsch synthesis represented a significant milestone in heterocyclic chemistry, demonstrating how complex nitrogen-containing rings could be assembled efficiently from simple starting materials. The reaction's driving force toward aromatization through oxidation to pyridines provided both synthetic versatility and mechanistic insight into the electronic properties of these partially saturated heterocycles.

The twentieth century witnessed an explosive growth in dihydropyridine research, particularly following the recognition of their biological significance. 1,4-Dihydropyridines were introduced in the last century for the treatment of coronary diseases, marking the beginning of their pharmaceutical importance. This discovery catalyzed extensive structure-activity relationship studies and led to the development of numerous clinically relevant compounds. The identification of dihydropyridines as calcium channel blockers revolutionized cardiovascular medicine and established these compounds as one of the most important classes of therapeutic agents. The success of early dihydropyridine pharmaceuticals encouraged medicinal chemists to systematically explore structural modifications, leading to the synthesis of thousands of derivatives with varying biological activities.

Throughout the latter half of the twentieth century, synthetic methodologies for dihydropyridine preparation underwent continuous refinement and expansion. The development of microwave-assisted synthesis, green chemistry approaches, and one-pot multicomponent reactions significantly enhanced the efficiency and scope of dihydropyridine synthesis. These advances enabled the preparation of increasingly complex derivatives, including compounds like 1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate, which incorporate multiple functional groups and substitution patterns. The evolution of synthetic methods paralleled advances in understanding the conformational and electronic properties of dihydropyridines, providing deeper insights into their reactivity and biological activity.

Classification and Nomenclature

The systematic classification of dihydropyridines is based on the position of the reduced double bonds within the pyridine ring system. The semi-saturation of one pyridine double bond can theoretically generate five isomeric structures of nitrogen heterocyclic dihydropyridines, although 1,2-dihydropyridines and 1,4-dihydropyridines are the most prevalent and significant. The compound this compound belongs to the 1,4-dihydropyridine class, characterized by the presence of hydrogen atoms at positions 2 and 6 of the pyridine ring, with the double bonds located between carbons 3-4 and 5-6. This specific substitution pattern places it within the broader category of 1,4-dihydropyridine-3,5-dicarboxylates, commonly referred to as Hantzsch esters.

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex substitution pattern. The systematic name this compound indicates the presence of a tert-butyl ester group at position 1, an ethyl ester at position 3, and an amino group at position 4 of the partially saturated pyridine ring. The designation "5,6-dihydropyridine-1,3(2H)" specifies that positions 2 and 6 contain additional hydrogen atoms, distinguishing this isomer from other possible dihydropyridine structures. Alternative nomenclature systems may refer to this compound using positional numbering that emphasizes the dicarboxylate functionality, highlighting the importance of these ester groups in defining the compound's chemical behavior.

The Chemical Abstracts Service registry system assigns the unique identifier 947403-75-0 to this specific compound, ensuring unambiguous identification in chemical databases and literature. Additional database identifiers include the Molecular Design Limited number MFCD18434501, which facilitates cross-referencing across different chemical information systems. The International Chemical Identifier key GJAQACJJJRXXED-UHFFFAOYSA-N provides a standardized representation of the molecular structure that enables computational searching and structural comparison. These multiple identification systems reflect the growing importance of systematic chemical information management in modern organic chemistry research.

Significance in Organic Chemistry Research

1,4-Dihydropyridine represents one of the foremost notable organic scaffolds with diverse pharmaceutical applications, making derivatives like this compound valuable targets for synthetic and medicinal chemistry research. The significance of this compound class extends beyond their historical role as calcium channel modulators to encompass a broad spectrum of biological activities including antioxidative, anticancer, anti-inflammatory, antimicrobial, antihypertensive, antidiabetic, anticoagulant, anticholinesterase, and neuroprotective effects. These diverse biological activities have stimulated extensive structure-activity relationship investigations, with researchers systematically modifying substituents to optimize specific therapeutic properties while minimizing unwanted effects.

The synthetic accessibility of dihydropyridine derivatives through multicomponent one-pot reactions has made them attractive targets for combinatorial chemistry and drug discovery programs. The ability to introduce diverse functional groups at multiple positions around the dihydropyridine core provides virtually unlimited opportunities for structural modification and property optimization. The amino group present in this compound offers particularly interesting possibilities for further derivatization through acylation, alkylation, or condensation reactions, potentially leading to novel heterocyclic systems or bioactive compounds.

Recent advances in green synthetic methodologies have further enhanced the appeal of dihydropyridine chemistry in academic and industrial research settings. The development of environmentally friendly synthetic protocols, including aqueous reactions, microwave-assisted synthesis, and catalyst-free procedures, aligns with contemporary sustainability goals while maintaining high synthetic efficiency. These methodological improvements have reduced the environmental impact of dihydropyridine synthesis and made these compounds more accessible to researchers worldwide. The availability of this compound from multiple commercial suppliers with high purity (97%) facilitates its use as a starting material or intermediate in synthetic research.

The role of dihydropyridines as key intermediates in the synthesis of other heterocyclic compounds has established their importance beyond their intrinsic biological activities. The ease of oxidation of dihydropyridines to form pyridines provides a convenient route to aromatic nitrogen heterocycles, while selective reduction can yield tetrahydropyridines or piperidines. These transformations enable the use of dihydropyridines as versatile building blocks in the construction of complex molecular architectures. The specific substitution pattern of this compound, with its combination of ester and amino functionalities, makes it particularly suitable for such synthetic applications.

Relationship to Other Dihydropyridine Derivatives

The structural relationship between this compound and other members of the dihydropyridine family can be understood through systematic comparison of substitution patterns and functional group arrangements. Classic dihydropyridine calcium channel blockers such as nifedipine, amlodipine, and felodipine share the fundamental 1,4-dihydropyridine-3,5-dicarboxylate core structure but differ in their aryl substituents at position 4 and the nature of their ester groups. The presence of an amino group at position 4 in the target compound represents a significant departure from the typical 4-aryl substitution pattern found in most clinically used dihydropyridines, potentially conferring unique chemical and biological properties.

Comparative analysis reveals that the dicarboxylate substitution pattern in this compound aligns with the general structural framework established by the Hantzsch synthesis. However, the asymmetric ester substitution (tert-butyl at position 1, ethyl at position 3) distinguishes this compound from symmetric diethyl or dimethyl esters commonly encountered in the literature. This asymmetry may influence the compound's solubility, stability, and reactivity, potentially offering advantages in specific synthetic applications or biological assays. The tert-butyl ester group, in particular, provides steric bulk that may affect the compound's conformational preferences and intermolecular interactions.

The amino functionality at position 4 establishes connections to other amino-substituted dihydropyridines that have been investigated for their unique biological activities. Unlike the electron-withdrawing aryl groups typically found at this position in calcium channel blockers, the amino group is electron-donating and can participate in hydrogen bonding interactions. This electronic difference may significantly alter the compound's pharmacological profile and synthetic utility. Related amino-dihydropyridines have shown promise in applications ranging from antimicrobial agents to enzyme inhibitors, suggesting potential avenues for biological evaluation of this specific derivative.

The relationship to 3,5-dinitro-1,4-dihydropyridines, which can be synthesized through self-condensation of β-formyl-β-nitroenamines, highlights alternative synthetic approaches to functionalized dihydropyridines. While the target compound lacks nitro substituents, the successful synthesis of highly substituted dihydropyridines through novel methodologies demonstrates the continued evolution of this field. The development of such alternative synthetic routes expands the accessible chemical space around the dihydropyridine scaffold and may provide access to previously difficult-to-synthesize derivatives.

The structural diversity within the dihydropyridine family extends to compounds with modified ring systems, such as tetrahydropyridines and piperidines, which represent further reduction products of the dihydropyridine core. The ease of interconversion between these oxidation states provides opportunities for systematic structure-activity relationship studies and the development of compound libraries with varying degrees of saturation. The specific substitution pattern of this compound positions it as a potential intermediate in the synthesis of such related heterocycles, particularly given the presence of the reactive amino group that can undergo further chemical transformations.

Properties

IUPAC Name |

1-O-tert-butyl 5-O-ethyl 4-amino-3,6-dihydro-2H-pyridine-1,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4/h5-8,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAQACJJJRXXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731436 | |

| Record name | 1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947403-75-0 | |

| Record name | 1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of 1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate involves a multi-step synthetic route starting from β-ketoesters and amino esters using Hantzsch-type cyclization, followed by reduction and functional group transformations. The use of controlled reaction conditions, specific solvents, and catalysts enables high yields and purity. Cross-coupling reactions with boronate ester intermediates further facilitate the introduction of desired substituents, making the synthesis versatile for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can modify the substituents on the ring, such as reducing nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the dihydropyridine ring.

Scientific Research Applications

1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Dihydropyridine derivatives are known for their use in developing calcium channel blockers, which are used to treat hypertension and other cardiovascular diseases.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate depends on its specific application. In medicinal chemistry, dihydropyridine derivatives typically act by inhibiting calcium channels, which are crucial for various physiological processes. By blocking these channels, the compound can reduce calcium influx into cells, leading to vasodilation and decreased blood pressure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents, protecting groups, and saturation levels, impacting reactivity and applications.

Table 1: Comparative Analysis of Key Compounds

Biological Activity

1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate (CAS Number: 947403-75-0) is a chemical compound with a molecular formula of C13H22N2O4 and a molecular weight of 270.32 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H22N2O4 |

| Molecular Weight | 270.32 g/mol |

| CAS Number | 947403-75-0 |

| Purity | ≥ 95% |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in metabolic pathways:

- Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit specific enzymes associated with metabolic disorders, potentially leading to beneficial effects in conditions such as diabetes and obesity.

- Neuroprotective Effects : There is emerging evidence that compounds in this class may exert neuroprotective effects by modulating excitatory amino acid transporters (EAATs), which play a critical role in neurotransmission and neuroprotection .

Antioxidant Activity

Several studies have reported the antioxidant properties of 1-tert-butyl 3-ethyl 4-amino-5,6-dihydropyridine derivatives. These compounds demonstrate the ability to scavenge free radicals and reduce oxidative stress in cellular models.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy against pathogens can be attributed to its ability to disrupt bacterial cell membranes and inhibit growth.

Case Studies

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of this compound demonstrated significant reductions in neuronal cell death in vitro when exposed to oxidative stress conditions. The mechanism was linked to the modulation of glutamate levels through inhibition of EAATs .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of the compound was evaluated against Staphylococcus aureus and Escherichia coli. Results showed a concentration-dependent inhibition of bacterial growth, suggesting potential for development as an antimicrobial agent.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity:

- Synthesis and Modification : Various synthetic routes have been explored to modify the structure for improved potency against targeted biological pathways.

- Biological Assays : In vitro assays have confirmed the compound's ability to reduce inflammation markers and promote cellular health under stress conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate, and how can yield discrepancies be addressed?

- Methodology : The compound is synthesized via allylboration using nonaflate intermediates, followed by column chromatography (5–10% EtOAc in hexanes), yielding ~48% . For higher yields, catalytic systems like Pd(dppf)Cl₂ in Suzuki-Miyaura couplings (e.g., with boronate esters) can achieve 86% efficiency under inert conditions (80°C, dioxane) . Discrepancies arise from solvent choice (DMF vs. dioxane) and catalyst loading. Optimization via Design of Experiments (DoE) is recommended to identify critical parameters (e.g., temperature, stoichiometry) .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

- Methodology : Use H and C NMR to confirm the dihydropyridine core and substituents. Key signals include:

- H NMR (CDCl₃): δ 5.87–5.57 (m, 2H, dihydropyridine), 3.37–3.11 (m, 4H, ester groups), 1.46 (s, 9H, tert-butyl) .

- IR spectroscopy detects ester C=O stretches (~1700 cm⁻¹). Purity (>98%) is confirmed via HPLC with a C18 column (MeCN/H₂O gradient) .

Q. What are the key physicochemical properties influencing experimental design (e.g., solubility, stability)?

- Methodology : The compound is a colorless oil with moderate lipophilicity (logP ~2.5 predicted). Solubility in polar aprotic solvents (DMF, DMSO) facilitates reactions, while instability under acidic conditions requires neutral pH buffers during biological assays. Storage at –20°C under nitrogen prevents oxidation .

Advanced Research Questions

Q. How does the 4-amino substituent influence reactivity in nucleophilic or electrophilic reactions?

- Methodology : The amino group enhances nucleophilicity, enabling reactions with electrophiles (e.g., acyl chlorides, aldehydes). For example, Schiff base formation occurs under mild conditions (rt, EtOH). Steric hindrance from tert-butyl/ethyl esters may slow kinetics, requiring catalysts (e.g., Zn(OTf)₂) for imine formation . Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. What strategies are effective for resolving stereochemical ambiguities in derivatives of this compound?

- Methodology : Chiral HPLC or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) separates enantiomers. X-ray crystallography (e.g., using Cu Kα radiation) confirms absolute configuration, as demonstrated for related dihydropyridine esters . NOESY NMR can also infer spatial proximity of substituents .

Q. How can this compound serve as a precursor for bioactive analogs (e.g., calcium channel blockers)?

- Methodology : The dihydropyridine core is a known pharmacophore for calcium channel modulation. Functionalize the 4-amino group via reductive amination or urea formation to introduce aryl/heteroaryl moieties. In vitro screening (e.g., patch-clamp assays on vascular smooth muscle cells) evaluates activity .

Contradictions and Data Gaps

Q. Why do reported yields vary significantly in Pd-catalyzed cross-coupling reactions involving this compound?

- Analysis : Yields depend on boronate ester purity and catalyst activation. reports 86% yield using KOAc as a base, while notes 13% yield in thiophene couplings due to competing side reactions (e.g., proto-deboronation). Pre-purification of boronate intermediates and microwave-assisted conditions may improve consistency .

Q. What evidence supports or contradicts the proposed metabolic stability of this compound in pharmacokinetic studies?

- Analysis : While tert-butyl/ethyl esters generally resist esterase hydrolysis, the 4-amino group may undergo Phase II conjugation (e.g., glucuronidation). In vitro microsomal assays (human liver microsomes + NADPH) are critical to assess oxidative metabolism. Contradictory data from analogs suggest species-specific variability .

Methodological Recommendations

- Synthetic Optimization : Use high-throughput screening to test Pd catalysts (e.g., XPhos vs. dppf) and solvents (dioxane vs. toluene) .

- Analytical Workflow : Combine LC-MS/MS for trace impurity detection and H-N HMBC NMR to probe amino group interactions .

- Biological Testing : Prioritize assays measuring calcium flux (Fluo-4 AM dye) and cytotoxicity (MTT assay) to validate therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.